![molecular formula C25H16N4OS2 B2770960 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 476641-02-8](/img/structure/B2770960.png)

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are heterocyclic compounds, meaning they contain atoms of at least two different elements in their ring structure. In the case of benzothiazole, these elements are carbon, nitrogen, and sulfur .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

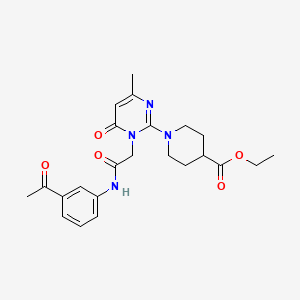

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused to a thiazole ring. The thiazole ring contains a nitrogen atom and a sulfur atom .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions with various aromatic aldehydes .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

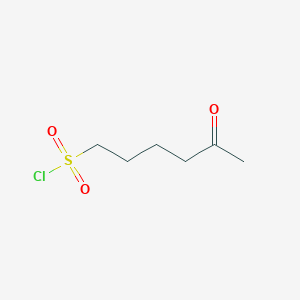

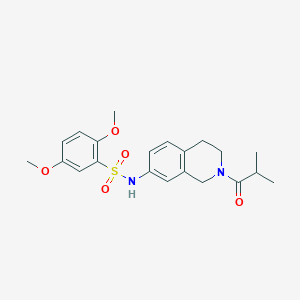

A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives demonstrated significant psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening activities. These compounds have shown sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and some antimicrobial action, highlighting the structural and physicochemical characteristics' impact on biological results (Zablotskaya et al., 2013).

Antimicrobial and Anticonvulsant Screening

Another study synthesized various substituted benzothiazoles with demonstrated antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities. The structural and spectral data confirmed the identity of these compounds, which were then subjected to biological screening, indicating their potential in antimicrobial and anticonvulsant applications (Patel et al., 2009).

Anticancer Evaluation

N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides were developed and shown to possess significant anticancer activity against a range of cancer cell lines, including MCF-7 (Breast cancer), HCT-116 (Colon cancer), PC-3 & LNCaP (Prostate), and SK-HEP-1 (Liver cancer). This study revealed the compounds' dominant effects, particularly over prostate cancer cell lines, and included an investigation into the compounds' mechanism of action via hGC-ALP inhibition and molecular docking studies. The results underscore the potential of these compounds as effective anticancer agents, necessitating further evaluation (Bindu et al., 2019).

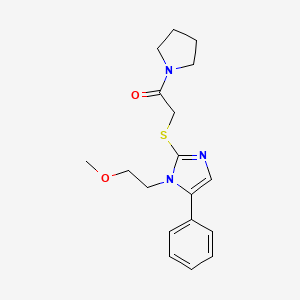

Chemodosimeter for Mercury Detection

A thioamide derivative of 8-hydroxyquinoline-benzothiazole was prepared and exhibited highly selective fluorescence-enhancing properties for Hg2+, showing a 167-fold increase in fluorescence in 30% aqueous acetonitrile solution. This selectivity and sensitivity highlight its potential as a chemodosimeter for mercury ion detection (Song et al., 2006).

Mecanismo De Acción

While the specific mechanism of action can vary depending on the exact structure of the benzothiazole derivative, many of these compounds have been found to exhibit biological activity. For example, some benzothiazole derivatives have shown anti-tubercular activity, with inhibitory concentrations compared with standard reference drugs .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N4OS2/c1-14-26-22-21(31-14)12-11-19-23(22)32-25(28-19)29-24(30)17-13-20(15-7-3-2-4-8-15)27-18-10-6-5-9-16(17)18/h2-13H,1H3,(H,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHJVGSJTATHET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Dibromo-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodecane](/img/structure/B2770877.png)

![1-methyl-6-propyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2770879.png)

![2-[4-(Benzyloxy)anilino]-4-methoxynicotinonitrile](/img/structure/B2770883.png)

![Tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2770886.png)

![3-(tert-butyl)-1,7-diisopentyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2770887.png)

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide](/img/structure/B2770888.png)

![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2770896.png)

![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]thio}-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2770897.png)

![3-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2770899.png)